(S)-(+)-4-(2,3-Epoxypropoxy)carbazole
CAS No.: 95093-95-1
VCID: VC0016743
Molecular Formula: C15H13NO2
Molecular Weight: 239.27 g/mol
* For research use only. Not for human or veterinary use.
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Description | (S)-(+)-4-(2,3-Epoxypropoxy)carbazole is a carbazole derivative with potential therapeutic applications. It is synthesized by reacting 4-hydroxycarbazole with (S)-epichlorohydrin under basic conditions, resulting in the formation of the epoxypropoxy group. Industrial production involves optimized synthetic routes using continuous flow reactors and automated systems to ensure consistent quality and yield. The resulting compound has a molecular formula of C15H13NO2 and a molecular weight of 239.27. This compound exhibits various chemical reactions, including oxidation, reduction, and nucleophilic substitution, due to its epoxy group. Common oxidizing agents include hydrogen peroxide and potassium permanganate, while reducing agents like lithium aluminum hydride or sodium borohydride are typically used. Nucleophiles such as amines, thiols, and alcohols can react with the epoxy group to form substituted products. Research indicates that (S)-(+)-4-(2,3-Epoxypropoxy)carbazole has anticancer properties, inhibiting tumor growth by inducing apoptosis in cancer cells and enhancing the efficacy of chemotherapeutic agents. It also shows neuroprotective effects by preventing neuronal apoptosis and modulating signaling pathways related to oxidative stress and inflammation, potentially benefiting conditions like Alzheimer's disease. In materials science, (S)-(+)-4-(2,3-Epoxypropoxy)carbazole is used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) as a hole transport material, enhancing device efficiency and stability. Its incorporation into polymer blends in photovoltaic systems can significantly increase power conversion efficiency due to enhanced charge mobility. A related compound, 4-(2,3-Epoxypropoxy)carbazole, shares a similar structure but lacks chirality, leading to less selective interactions in biological applications . Another similar compound, (R)-(-)-4-(2,3-Epoxypropoxy)carbazole, has potentially different biological activity due to its opposite chirality. |
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CAS No. | 95093-95-1 |
Product Name | (S)-(+)-4-(2,3-Epoxypropoxy)carbazole |
Molecular Formula | C15H13NO2 |
Molecular Weight | 239.27 g/mol |
IUPAC Name | 4-[[(2S)-oxiran-2-yl]methoxy]-9H-carbazole |
Standard InChI | InChI=1S/C15H13NO2/c1-2-5-12-11(4-1)15-13(16-12)6-3-7-14(15)18-9-10-8-17-10/h1-7,10,16H,8-9H2/t10-/m0/s1 |
Standard InChIKey | SVWKIGRDISDRLO-JTQLQIEISA-N |
SMILES | C1C(O1)COC2=CC=CC3=C2C4=CC=CC=C4N3 |
Canonical SMILES | C1C(O1)COC2=CC=CC3=C2C4=CC=CC=C4N3 |
Synonyms | 4-[(2S)-2-Oxiranylmethoxy]-9H-carbazole; (S)-4-(2-Oxiranylmethoxy)carbazole; (S)-4-(Oxiranylmethoxy)-9H-carbazole; 4-(((2S)-Oxiranyl)methoxy)-9H-carbazole; |
PubChem Compound | 10879208 |
Last Modified | Sep 14 2023 |
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